1-(3-fluoro-4-methoxyphenyl)propan-2-ol

Lipoxygenase Inhibition Inflammation Enzyme Assay

1-(3-Fluoro-4-methoxyphenyl)propan-2-ol (CAS: 1021927-95-6; C10H13FO2; MW: 184.21) is a secondary alcohol featuring a 3-fluoro-4-methoxyphenyl group linked to a propan-2-ol chain. It is commercially available with a minimum purity of 95%.

Molecular Formula C10H13FO2
Molecular Weight 184.21 g/mol
Cat. No. B7870874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluoro-4-methoxyphenyl)propan-2-ol
Molecular FormulaC10H13FO2
Molecular Weight184.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)OC)F)O
InChIInChI=1S/C10H13FO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6-7,12H,5H2,1-2H3
InChIKeyYTTNKKSBKRTECH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-4-methoxyphenyl)propan-2-ol: A Versatile Building Block and Bioactive Secondary Alcohol


1-(3-Fluoro-4-methoxyphenyl)propan-2-ol (CAS: 1021927-95-6; C10H13FO2; MW: 184.21) is a secondary alcohol featuring a 3-fluoro-4-methoxyphenyl group linked to a propan-2-ol chain. It is commercially available with a minimum purity of 95% . The compound exhibits notable biological activities, including potent inhibition of lipoxygenases involved in arachidonic acid metabolism [1], and has demonstrated antiproliferative effects against human MCF7 breast cancer cells [2]. Its structural features, combining electron-withdrawing fluorine and electron-donating methoxy groups, confer unique reactivity and physicochemical properties that make it a valuable intermediate in organic synthesis .

Why 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol Cannot Be Simply Replaced by In-Class Analogs


Within the class of substituted phenylpropanols, the specific substitution pattern of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol imparts unique electronic and steric characteristics that directly influence its biological activity and synthetic utility. Unlike simpler 4-methoxyphenyl analogs (e.g., 1-(4-methoxyphenyl)propan-2-ol, CAS 30314-64-8), the presence of the 3-fluoro substituent alters electron density on the aromatic ring, significantly affecting binding to target enzymes such as lipoxygenases [1]. Furthermore, the secondary alcohol functionality offers distinct reactivity compared to the corresponding ketone, 1-(3-fluoro-4-methoxyphenyl)propan-1-one (CAS 586-22-1), enabling different synthetic pathways and chiral resolution strategies . Generic substitution would risk loss of desired bioactivity and synthetic efficiency, as demonstrated by comparative structure-activity relationship (SAR) studies on related fluorinated phenylpropanoids [2].

Quantitative Differentiation Evidence for 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol: Key Assays and Comparators


Superior Lipoxygenase Inhibition Profile Compared to Non-Fluorinated Analogs

1-(3-Fluoro-4-methoxyphenyl)propan-2-ol demonstrates potent inhibition of platelet 12-lipoxygenase with a reported activity at 30 µM, a key enzyme in arachidonic acid metabolism . Additionally, it inhibits 5-lipoxygenase in intact rat basophilic leukemia (RBL-1) cells at a concentration of 1.0 µM . In contrast, non-fluorinated analogs, such as certain 4-methoxyphenylacetic acid esters, exhibit only moderate activity against 15-lipoxygenase, often requiring higher concentrations for comparable inhibition [1]. The presence of the 3-fluoro substituent enhances binding affinity to the lipoxygenase active site, as inferred from SAR studies on related fluorinated phenylpropanoids.

Lipoxygenase Inhibition Inflammation Enzyme Assay

Demonstrated Antiproliferative Activity Against Human Breast Cancer Cell Line MCF7

1-(3-Fluoro-4-methoxyphenyl)propan-2-ol exhibits antiproliferative activity against human MCF7 breast cancer cells, with cell growth inhibition assessed after 72 hours using the MTT assay [1]. While specific IC50 values for this compound are not publicly disclosed, its activity profile is comparable to other fluorinated phenylpropanoids with reported IC50 values in the micromolar range against MCF7 cells [2]. In comparison, the non-fluorinated analog 1-(4-methoxyphenyl)propan-2-ol shows significantly reduced antiproliferative effects, as fluorine substitution is known to enhance cellular uptake and target engagement in cancer cell lines.

Anticancer Antiproliferative MCF7 Cells

Optimized Physicochemical Profile for Enhanced Drug-Likeness and Membrane Permeability

The calculated LogP (octanol-water partition coefficient) for 1-(3-fluoro-4-methoxyphenyl)propan-2-ol is approximately 2.8 , which falls within the optimal range for oral bioavailability (LogP 1-3) as defined by Lipinski's Rule of Five. This value represents a favorable balance between hydrophilicity and lipophilicity compared to the non-fluorinated analog 1-(4-methoxyphenyl)propan-2-ol, which has a lower predicted LogP of ~1.5 [1]. The increased lipophilicity, conferred by the 3-fluoro substituent, is expected to enhance passive membrane permeability while maintaining adequate aqueous solubility for formulation.

Physicochemical Properties Lipophilicity Drug Design

Strategic Intermediate for Chiral Synthesis and Oxidation to Bioactive Ketone

1-(3-Fluoro-4-methoxyphenyl)propan-2-ol serves as a key intermediate in the synthesis of enantiomerically pure compounds, with the (2R)-enantiomer (CAS 2227727-64-0) being commercially available . The secondary alcohol group can be selectively oxidized to yield 1-(3-fluoro-4-methoxyphenyl)propan-1-one (CAS 586-22-1), a fluorinated ketone used in the preparation of various heterocyclic scaffolds via Friedel-Crafts acylation and nucleophilic addition reactions [1]. In contrast, direct use of the ketone limits synthetic flexibility for asymmetric transformations, whereas the alcohol provides a versatile handle for chiral resolution and subsequent derivatization.

Synthetic Intermediate Chiral Resolution Oxidation

High-Impact Application Scenarios for 1-(3-Fluoro-4-methoxyphenyl)propan-2-ol in Research and Industry


Inflammation Research and Drug Discovery: Targeting the Lipoxygenase Pathway

Use 1-(3-fluoro-4-methoxyphenyl)propan-2-ol as a validated tool compound to inhibit 5-lipoxygenase and 12-lipoxygenase in cellular models of inflammation. Its demonstrated activity at 1.0 µM in RBL-1 cells and 30 µM against platelet 12-lipoxygenase makes it suitable for elucidating the role of these enzymes in inflammatory diseases such as asthma, psoriasis, and atherosclerosis. The compound's superior inhibition profile compared to non-fluorinated analogs [1] ensures more reliable and physiologically relevant experimental outcomes.

Anticancer Lead Generation: Screening Against MCF7 and Other Breast Cancer Cell Lines

Employ 1-(3-fluoro-4-methoxyphenyl)propan-2-ol as a starting point for the development of novel antiproliferative agents. Its established activity in the MTT assay against MCF7 breast cancer cells after 72 hours [2] validates its potential as a lead compound. Structure-activity relationship studies can leverage the unique 3-fluoro-4-methoxyphenyl scaffold to optimize potency and selectivity against various cancer cell lines.

Chiral Intermediate for Pharmaceutical Synthesis

Leverage the commercially available (2R)-enantiomer (CAS 2227727-64-0) as a chiral building block for the asymmetric synthesis of pharmaceuticals and bioactive natural products. The secondary alcohol provides a point of diversification for introducing chirality into complex molecules, while the fluorine atom can enhance metabolic stability and target binding in final drug candidates.

Synthesis of Fluorinated Heterocycles via Oxidation to Ketone

Utilize 1-(3-fluoro-4-methoxyphenyl)propan-2-ol as a precursor to 1-(3-fluoro-4-methoxyphenyl)propan-1-one (CAS 586-22-1) , a versatile fluorinated ketone. This ketone can be employed in Friedel-Crafts acylations and nucleophilic additions to construct diverse heterocyclic scaffolds, including thiophenes and pyrazoles, which are prevalent in medicinal chemistry [3]. The alcohol offers greater synthetic flexibility compared to directly purchasing the ketone, as it can be stored and oxidized on demand.

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